![molecular formula C22H20FN3O3 B2394624 N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-42-7](/img/structure/B2394624.png)
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFRs has been implicated in various human diseases, including cancer, and thus, FGFR inhibitors like FIIN-3 have emerged as potential therapeutic agents.
Scientific Research Applications
Synthetic Applications
- Cascade Reactions for Scaffold Development : The visible-light-induced aerobic dearomative reaction of indoles, leading to oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one, demonstrates the utility of similar compounds in synthesizing diverse indolone scaffolds, potentially applicable to the synthesis or modification of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Zhang et al., 2016).
Biological Applications
- Antagonistic Properties : Compounds similar to the provided chemical structure, particularly those involving indole and fluorophenyl substitutions, have been explored for their potential as receptor antagonists. These compounds exhibit high affinity for sigma 1 and sigma 2 binding sites, indicating potential applications in developing therapeutic agents targeting these receptors (Perregaard et al., 1995).
Catalytic and Material Science Applications
- Catalytic Activity Enhancement : The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds in promoting Cu-catalyzed N-arylation demonstrates the potential catalytic applications of similar structures in facilitating organic synthesis reactions, suggesting an area of application for N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Bhunia et al., 2017).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-16-7-9-17(10-8-16)25-22(28)21(27)24-14-19(20-6-3-13-29-20)26-12-11-15-4-1-2-5-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARDPAYSKXFTQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide |
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